molecular formula C17H25NO B12613980 1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- CAS No. 881184-85-6

1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)-

Cat. No.: B12613980
CAS No.: 881184-85-6
M. Wt: 259.4 g/mol
InChI Key: HBRMAKDUDGLJRE-UHFFFAOYSA-N
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Description

1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- is a complex organic compound with a unique structure that combines the characteristics of an indene and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-ol, 2,3-dihydro-: A simpler analog with similar structural features.

    1H-Inden-1-one, 2,3-dihydro-: Another related compound with a ketone group instead of an alcohol group.

    1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: A structurally similar compound with additional methyl groups.

Uniqueness

1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- is unique due to its combination of an indene and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

881184-85-6

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

2,2-dimethyl-1-(1-methylpiperidin-4-yl)-3H-inden-1-ol

InChI

InChI=1S/C17H25NO/c1-16(2)12-13-6-4-5-7-15(13)17(16,19)14-8-10-18(3)11-9-14/h4-7,14,19H,8-12H2,1-3H3

InChI Key

HBRMAKDUDGLJRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1(C3CCN(CC3)C)O)C

Origin of Product

United States

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